molecular formula C11H22N2O2 B2922528 Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate CAS No. 1932517-95-7

Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate

Cat. No.: B2922528
CAS No.: 1932517-95-7
M. Wt: 214.309
InChI Key: ZFUJATNIGNCUKO-BDAKNGLRSA-N
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Description

Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate is a chemical compound that belongs to the class of pyrrolidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, an amino group, and an ethyl group attached to a pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.

    Addition of the Amino and Ethyl Groups: The amino and ethyl groups are introduced through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group typically yields primary alcohols .

Scientific Research Applications

Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-ethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUJATNIGNCUKO-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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